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molecular formula C14H8N2O B1196909 3-Phenoxyphthalonitrile CAS No. 77474-62-5

3-Phenoxyphthalonitrile

Cat. No. B1196909
M. Wt: 220.23 g/mol
InChI Key: XTWFKMOELYYKGC-UHFFFAOYSA-N
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Patent
US05608053

Procedure details

A solution of 1,2-dicyano-3-nitrobenzene (2.77 parts) and sodium phenoxide (2.79 parts) in dimethylformamide (50 parts) was stirred at 120° C. for 2 hours. The reaction mixture was poured into water and extracted with diethyl ether (100 parts). The diethyl ether extract was washed with 5% aqueous potassium hydroxide solution (2×200 parts) and water (2×200 parts) and the diethyl ether was removed under reduced pressure to leave a solid. Recrystallisation of the solid from a 1:1 diethyl etheripetroleum spirit (b.pt.60°-80° C.) gave 1,2-dicyano-3-phenoxybenzene (2.1 parts, 60%) as a pale green solid, m.pt.110°-112° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([N+]([O-])=O)[C:4]=1[C:12]#[N:13])#[N:2].[O-:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.[Na+].O>CN(C)C=O>[C:1]([C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([O:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[C:4]=1[C:12]#[N:13])#[N:2] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=C(C(=CC=C1)[N+](=O)[O-])C#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]C1=CC=CC=C1.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (100 parts)
EXTRACTION
Type
EXTRACTION
Details
The diethyl ether extract
WASH
Type
WASH
Details
was washed with 5% aqueous potassium hydroxide solution (2×200 parts) and water (2×200 parts)
CUSTOM
Type
CUSTOM
Details
the diethyl ether was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to leave a solid
CUSTOM
Type
CUSTOM
Details
Recrystallisation of the solid from a 1:1 diethyl etheripetroleum spirit (b.pt.60°-80° C.)

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=C(C(=CC=C1)OC1=CC=CC=C1)C#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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